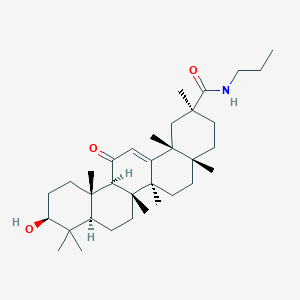
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-13-oxo-N-propyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-13-oxo-N-propyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide is a complex organic molecule with a unique tetracyclic ring system. This compound is a derivative of picene, characterized by its intricate arrangement of carbon and hydrogen atoms, which contribute to its distinct chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core picene structure. Key steps include:
Cyclization Reactions: Formation of the tetracyclic ring system through cyclization reactions.
Functional Group Modifications: Introduction of hydroxyl, methyl, and carboxamide groups through various organic reactions such as hydroxylation, methylation, and amidation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to industrial levels, ensuring consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Automation: Utilizing automated systems for reaction monitoring and control to enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Substitution of functional groups such as halogenation using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Solvents: Dichloromethane, ethanol, water
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Halogenated derivatives
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
- 3β,24-O-ethylidenyl-2α,19α-dihydroxyolean-12-en-28-oic acid
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its tetracyclic ring system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H55NO3 |
|---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a,14b-octamethyl-13-oxo-N-propyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxamide |
InChI |
InChI=1S/C34H55NO3/c1-10-19-35-27(38)29(4)15-16-30(5)17-18-32(7)24(34(30,9)21-29)20-22(36)26-31(6)13-12-25(37)28(2,3)23(31)11-14-33(26,32)8/h20,23,25-26,37H,10-19,21H2,1-9H3,(H,35,38)/t23-,25-,26+,29-,30+,31-,32+,33+,34-/m0/s1 |
InChI Key |
NJSITOSCQOTWFD-TVMUDSDESA-N |
Isomeric SMILES |
CCCNC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@]2(C1)C)C)C)C |
Canonical SMILES |
CCCNC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2(C1)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















